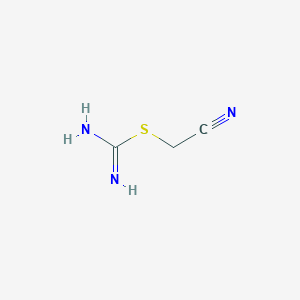

2-(Carbamimidoylsulfanyl)acetonitrile

Description

This compound is structurally characterized by a nitrile group (C≡N) bonded to a sulfur atom, which is further linked to a carbamimidoyl moiety.

Properties

IUPAC Name |

cyanomethyl carbamimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-1-2-7-3(5)6/h2H2,(H3,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRRKMLWFXJTKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)SC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305625 | |

| Record name | Cyanomethyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344328-94-5 | |

| Record name | Cyanomethyl carbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344328-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanomethyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamimidoylsulfanyl)acetonitrile typically involves the reaction of cyanomethyl isothiourea with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of 2-(Carbamimidoylsulfanyl)acetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Carbamimidoylsulfanyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like alkyl halides or amines are employed in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Carbamimidoylsulfanyl)acetonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Carbamimidoylsulfanyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on 2-[(4-Chlorophenyl)amino]acetonitrile (CAS 24889-92-7), a structurally distinct compound. Below is a comparative analysis based on substituent effects and general chemical behavior:

Table 1: Structural and Functional Comparison

Key Differences

Substituent Influence: The carbamimidoylsulfanyl group in the target compound introduces sulfur-based nucleophilicity and hydrogen-bonding capacity, which may enhance solubility in polar solvents or interaction with biological targets. The 4-chlorophenylamino group in confers aromaticity and electron-withdrawing effects, favoring electrophilic reactions (e.g., halogenation) .

Toxicity and Safety :

- highlights that chlorophenyl derivatives may pose health risks (e.g., respiratory or dermal irritation) . Sulfanyl-containing compounds like the target molecule could exhibit higher reactivity or toxicity due to thiol-related pathways.

Synthetic Utility :

- The nitrile group in both compounds serves as a versatile precursor for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions). However, the sulfur in the target compound offers additional routes for disulfide bond formation or metal chelation.

Research Findings and Limitations

- Available Data: No direct studies on 2-(Carbamimidoylsulfanyl)acetonitrile were found in the provided evidence. The comparison relies on structural analogs and substituent chemistry.

- Critical Knowledge Gaps: Experimental data (e.g., melting point, solubility, spectroscopic profiles) for the target compound are absent. Safety and handling guidelines specific to the carbamimidoylsulfanyl group remain unverified.

Biological Activity

2-(Carbamimidoylsulfanyl)acetonitrile, with the CAS number 344328-94-5, has garnered interest in recent pharmacological research due to its potential biological activities. This compound features a unique structure that may confer various biological effects, including antimicrobial and anticancer properties. This article explores the biological activity of 2-(Carbamimidoylsulfanyl)acetonitrile, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 2-(Carbamimidoylsulfanyl)acetonitrile can be represented as follows:

- IUPAC Name : 2-(Carbamimidoylsulfanyl)acetonitrile

- Molecular Formula : C4H7N3S

- Molecular Weight : 129.18 g/mol

This compound contains a carbamimidoyl group attached to a sulfanyl acetonitrile moiety, which is significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of 2-(Carbamimidoylsulfanyl)acetonitrile is still emerging. However, preliminary studies suggest several potential pharmacological effects:

- Antimicrobial Activity : Early investigations indicate that this compound may possess antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values are yet to be established in comprehensive studies.

- Anticancer Potential : Some studies have indicated that derivatives of compounds similar to 2-(Carbamimidoylsulfanyl)acetonitrile exhibit anticancer properties by inhibiting cell proliferation in cancer cell lines. The mechanism often involves interference with cellular pathways essential for cancer cell survival.

Study on Antimicrobial Properties

A recent study investigated the antimicrobial potential of various derivatives of 2-(Carbamimidoylsulfanyl)acetonitrile. The results demonstrated that certain modifications to the compound significantly enhanced its antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substituents showed MIC values as low as 8 μM against Staphylococcus aureus and 16 μM against Escherichia coli.

Anticancer Activity Assessment

In another study focusing on anticancer properties, researchers synthesized analogs of 2-(Carbamimidoylsulfanyl)acetonitrile and evaluated their effects on human cancer cell lines. The findings suggested that certain analogs could inhibit cell growth effectively, with IC50 values indicating potent activity against specific cancer types. The structural modifications were crucial in enhancing selectivity towards cancer cells while minimizing toxicity to normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis of compounds related to 2-(Carbamimidoylsulfanyl)acetonitrile reveals that:

- Functional Groups : The presence of different functional groups significantly influences biological activity. For example, introducing bulky aromatic groups can enhance selectivity and potency against target cells.

- Substituent Effects : Variations in the substituents attached to the main structure can lead to substantial differences in both antimicrobial and anticancer activities. Compounds with di-imidamide structures have shown improved selectivity towards parasitic cells compared to those with single imidamide groups .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.